4-Methoxyphenyl 5-(morpholin-4-ylsulfonyl)indolinyl ketone
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Overview
Description
4-Methoxyphenyl 5-(morpholin-4-ylsulfonyl)indolinyl ketone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a morpholinylsulfonyl group, and an indolinyl ketone moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 5-(morpholin-4-ylsulfonyl)indolinyl ketone typically involves multiple steps, starting with the preparation of the indolinyl ketone core. One common method involves the reaction of 4-methoxyphenyl hydrazine with an appropriate ketone to form the indolinyl ketone intermediate. This intermediate is then subjected to sulfonylation using morpholine-4-sulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 5-(morpholin-4-ylsulfonyl)indolinyl ketone can undergo various types of chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxyphenyl 5-(morpholin-4-ylsulfonyl)indolinyl ketone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in cancer and inflammation models.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 5-(morpholin-4-ylsulfonyl)indolinyl ketone involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of lipoxygenases by binding to the enzyme’s active site, thereby preventing the conversion of fatty acids into pro-inflammatory mediators . This inhibition is thought to occur through allosteric modulation, where the compound induces conformational changes in the enzyme structure.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-1H-indole: Shares the methoxyphenyl group and indole core but lacks the morpholinylsulfonyl group.
5-(4-Methoxyphenyl)-1H-imidazole: Similar structure but contains an imidazole ring instead of an indole ring.
Uniqueness
4-Methoxyphenyl 5-(morpholin-4-ylsulfonyl)indolinyl ketone is unique due to the presence of the morpholinylsulfonyl group, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
(4-methoxyphenyl)-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-26-17-4-2-15(3-5-17)20(23)22-9-8-16-14-18(6-7-19(16)22)28(24,25)21-10-12-27-13-11-21/h2-7,14H,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIVSQMVTPGZKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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